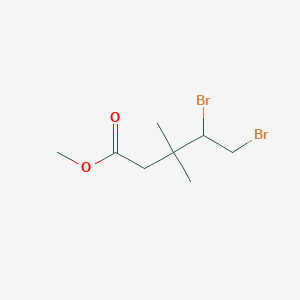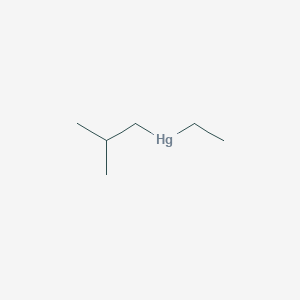
Tri-tert-butyl(trimethylsilyl)tetraphosphetane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tri-tert-butyl(trimethylsilyl)tetraphosphetane is a unique organophosphorus compound characterized by its distinctive structure, which includes three tert-butyl groups and one trimethylsilyl group attached to a tetraphosphetane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tri-tert-butyl(trimethylsilyl)tetraphosphetane typically involves the reaction of tert-butylphosphine with trimethylsilyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates. The resulting product is purified using standard techniques such as column chromatography.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature and pressure, to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Tri-tert-butyl(trimethylsilyl)tetraphosphetane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The trimethylsilyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halides and alkylating agents are employed for substitution reactions.
Major Products Formed:
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphines depending on the reagents used.
Applications De Recherche Scientifique
Tri-tert-butyl(trimethylsilyl)tetraphosphetane has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound’s derivatives are studied for their potential biological activity.
Medicine: Research is ongoing to explore its potential use in drug development.
Industry: It is used in the synthesis of advanced materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of tri-tert-butyl(trimethylsilyl)tetraphosphetane involves its ability to act as a ligand, forming complexes with transition metals. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparaison Avec Des Composés Similaires
Tri-tert-butylphosphine: Similar in structure but lacks the trimethylsilyl group.
Trimethylsilylphosphine: Contains the trimethylsilyl group but lacks the tert-butyl groups.
Uniqueness: Tri-tert-butyl(trimethylsilyl)tetraphosphetane is unique due to the combination of bulky tert-butyl groups and the trimethylsilyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound in various chemical applications, offering advantages such as increased stability and selectivity in reactions.
Propriétés
Numéro CAS |
73324-87-5 |
|---|---|
Formule moléculaire |
C15H36P4Si |
Poids moléculaire |
368.43 g/mol |
Nom IUPAC |
trimethyl-(2,3,4-tritert-butyltetraphosphetan-1-yl)silane |
InChI |
InChI=1S/C15H36P4Si/c1-13(2,3)16-17(14(4,5)6)19(20(10,11)12)18(16)15(7,8)9/h1-12H3 |
Clé InChI |
TYVAAPKSLKVBNB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)P1P(P(P1C(C)(C)C)[Si](C)(C)C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


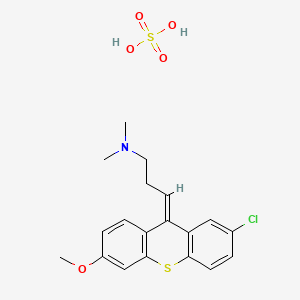
![2-{2-[2-(Prop-2-en-1-yl)phenoxy]ethoxy}ethyl prop-2-enoate](/img/structure/B14442419.png)

![3,8-dimethyl-2,4,7,9-tetrahydro-[1,3]oxazino[6,5-g][1,3]benzoxazine](/img/structure/B14442428.png)
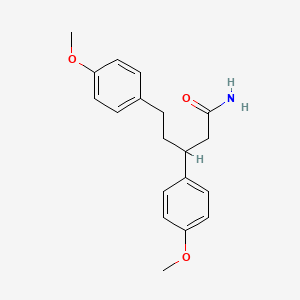



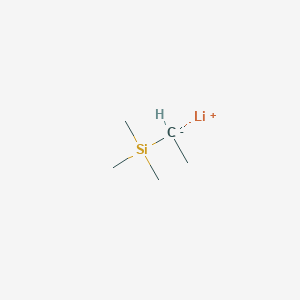
![4,4'-[Disulfanediylbis(methylene)]bis(5-methyl-1H-imidazole)](/img/structure/B14442462.png)
